molecular formula C14H16FNO B3009526 N-[[1-(2-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide CAS No. 2196444-20-7

N-[[1-(2-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide

Cat. No. B3009526
CAS RN: 2196444-20-7
M. Wt: 233.286
InChI Key: AFOVMXZRGLGIEH-UHFFFAOYSA-N
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Description

“N-[[1-(2-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide” is a chemical compound with the formula C11H12FNO. It has a molecular weight of 193.2175 . The compound is also known as But-2-enamide, N-(2-fluorophenyl)-3-methyl .


Molecular Structure Analysis

The molecular structure of “N-[[1-(2-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide” can be represented in 2D or 3D formats . The 3D structure can be viewed using Java or Javascript .

properties

IUPAC Name

N-[[1-(2-fluorophenyl)cyclobutyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c1-2-13(17)16-10-14(8-5-9-14)11-6-3-4-7-12(11)15/h2-4,6-7H,1,5,8-10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOVMXZRGLGIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1(CCC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(2-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide

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